Kif18A-IN-7
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Overview
Description
KIF18A-IN-7 is a small molecule inhibitor targeting Kinesin Family Member 18A (KIF18A), a motor protein that plays a crucial role in mitotic spindle dynamics and chromosome alignment during cell division. KIF18A is involved in the regulation of microtubule dynamics, ensuring accurate chromosome segregation and faithful cell division. Dysregulated expression or activity of KIF18A has been implicated in various aspects of cancer biology, making it an attractive therapeutic target for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KIF18A-IN-7 involves high-throughput screening of a chemical library for inhibitors of KIF18A motor domain’s ATPase activity. The identified ATP-noncompetitive hit is then optimized for potency, selectivity, and pharmacokinetic properties . The synthetic route typically involves the use of BanHI and XhoI restriction enzymes to construct the KIF18A overexpression plasmid by subcloning its coding sequence into an empty vector .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
KIF18A-IN-7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with enhanced potency and selectivity for targeting KIF18A in cancer cells .
Scientific Research Applications
KIF18A-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of KIF18A in microtubule dynamics and chromosome alignment.
Biology: Employed in research to understand the molecular mechanisms underlying cell division and chromosomal instability.
Industry: Utilized in the development of novel cancer therapies and as a lead compound for drug discovery.
Mechanism of Action
KIF18A-IN-7 exerts its effects by inhibiting the ATPase activity of KIF18A, preventing the proper alignment of chromosomes during metaphase. This inhibition causes prolonged mitotic arrest, leading to the activation of the spindle assembly checkpoint and ultimately triggering programmed cell death (apoptosis) . The molecular targets and pathways involved include the regulation of microtubule dynamics and the control of mitotic chromosome alignment and spindle tension .
Comparison with Similar Compounds
Similar Compounds
Sovilnesib (AMG650): A first-in-class small molecule inhibitor of KIF18A, currently in phase 1 clinical trials for ovarian cancer.
Uniqueness
KIF18A-IN-7 stands out due to its high selectivity and potency in targeting KIF18A, with a prolonged drug-target residence time that allows cells to be trapped in mitosis long enough to result in cell death . This unique property sets it apart from other anti-mitotic therapies, which often have limited clinical benefits due to their detrimental impact on both cancer and highly proliferative normal cells .
Properties
Molecular Formula |
C27H35N3O5S2 |
---|---|
Molecular Weight |
545.7 g/mol |
InChI |
InChI=1S/C27H35N3O5S2/c1-25(2,3)29-37(34,35)21-7-5-6-19(16-21)24(31)30-18-27(14-12-26(10-11-26)13-15-27)22-17-20(8-9-23(22)30)28-36(4,32)33/h5-9,16-17,28-29H,10-15,18H2,1-4H3 |
InChI Key |
CPAWWZCHEMFYGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CC3(CCC4(CC4)CC3)C5=C2C=CC(=C5)NS(=O)(=O)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.